Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate
Description
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate is an ester derivative featuring a hydroxypropanoate backbone substituted with a 5-bromo-2-fluorophenyl group. This compound combines halogenated aromatic substituents (bromo and fluoro) with a polar hydroxy group, influencing its physicochemical and biological properties. The compound has been cataloged as a research chemical, though commercial availability is currently discontinued .
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4,9,13H,5H2,1H3 |
InChI Key |
VIHYFXNVFBMWLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted phenyl derivatives.
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Compounds
Key Observations:
- Halogen Effects : The 5-bromo-2-fluoro substitution in the target compound introduces strong electron-withdrawing effects, enhancing aromatic ring stability compared to methoxy (electron-donating) or aliphatic bromine analogs .
- Functional Group Impact: The ester group in the target compound improves hydrolytic stability relative to carboxylic acid derivatives (e.g., 3-(5-bromo-2-methoxyphenyl)propanoic acid), making it more suitable for applications requiring prolonged shelf life .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations:
- Thermal Stability: Aliphatic bromine in 2-bromo-2-methyl-propanoic acid contributes to a high boiling point (200°C), whereas aromatic bromine in the target compound may reduce volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
